molecular formula C16H17F3O3 B12318922 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B12318922
M. Wt: 314.30 g/mol
InChI Key: LDUOFKAZKGAMHJ-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a chemical compound integrating a cyclohexanecarboxylic acid scaffold with a 2-(trifluoromethyl)benzophenone moiety. This structure is characteristic of a carboxylic acid, a class of compounds known to undergo diverse reactions such as the formation of acyl chlorides, esters, and amides, serving as a versatile building block in synthetic chemistry . The incorporation of the trifluoromethyl group is a common strategy in medicinal and agrochemical chemistry to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Compounds with similar frameworks, particularly those featuring the trifluoromethyl group, are frequently investigated as intermediates in the synthesis of more complex molecules, including potential ligands for biological targets . For instance, research on analogous structures has explored their role in modulating neuronal NMDA receptors, indicating potential value in neuropharmacological studies . Furthermore, the deoxygenative trifluoromethylthiolation of carboxylic acids highlights the relevance of such substrates in developing novel methods for introducing fluorinated groups, which are pivotal in creating advanced materials and bioactive compounds . This reagent is provided For Research Use Only and is a valuable synthetic intermediate for chemical biology and drug discovery efforts.

Properties

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUOFKAZKGAMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Cyclohexane-1-carboxylic acid derivatives : Ethyl cyclohexane-1-carboxylate is a common precursor due to its reactivity in alkylation and acylation reactions.
  • 2-Bromoethyl ketone intermediates : Used to introduce the oxoethyl side chain via nucleophilic substitution.

Key Reactions

  • Alkylation : Reacting ethyl cyclohexane-1-carboxylate with 2-bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one in the presence of NaH or LDA yields the alkylated intermediate.
  • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.

Table 1 : Optimization of Alkylation Conditions

Reagent Solvent Temperature (°C) Yield (%) Reference
NaH THF 0→25 68
LDA DMF -78→0 82
K₂CO₃ Acetone Reflux 54

Ketone Bridge Formation

The oxoethyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

  • Reagents : 2-(Trifluoromethyl)phenylacetyl chloride and AlCl₃.
  • Limitations : Low regioselectivity due to the electron-withdrawing CF₃ group.

Nucleophilic Acyl Substitution

  • Procedure : Reacting cyclohexane-1-carboxylic acid with 2-(trifluoromethyl)phenylacetyl chloride in DCM using Et₃N as a base.
  • Yield : 74–89% after purification by silica gel chromatography.

Equation :
$$
\text{Cyclohexane-1-CO}2\text{H} + \text{ClCOCH}2\text{(2-CF}3\text{Ph)} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$

Trifluoromethylphenyl Group Introduction

The 2-(trifluoromethyl)phenyl group is typically pre-installed due to challenges in late-stage trifluoromethylation.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ with aryl boronic acids.
  • Conditions : K₂CO₃ in dioxane/H₂O at 80°C.

Direct Trifluoromethylation

  • Reagents : CF₃I or Umemoto’s reagent under Cu-mediated conditions.
  • Challenges : Poor yields (<30%) due to steric hindrance.

Stereochemical Considerations

The cis/trans configuration at the cyclohexane ring is controlled during alkylation.

Diastereoselective Synthesis

  • Trans-isomer : Dominant product under kinetic conditions (low temperature, bulky bases).
  • Cis-isomer : Formed via thermodynamic control (prolonged heating in polar solvents).

Table 2 : Stereochemical Outcomes

Condition cis:trans Ratio Yield (%) Reference
LDA, THF, -78°C 1:4 82
NaH, DMF, 25°C 1:1 68
KOH, EtOH, reflux 3:1 75

Purification and Characterization

  • Crystallization : From CH₃CN/H₂O (10:1) to obtain high-purity crystals.
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8–7.6 (m, 4H, Ar-H), 3.2–2.9 (m, 2H, CH₂), 2.5–1.4 (m, 9H, cyclohexane).
    • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

  • Cost-Efficiency : Use of T3P® (propylphosphonic anhydride) for amide couplings reduces side reactions.
  • Solvent Recovery : Toluene and 2-MeTHF are recycled via distillation.

Table 3 : Scale-Up Parameters

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Reaction Time 8 h 12 h
Yield 82% 78%
Purity 98% 95%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Positional Isomers on the Cyclohexane Ring

The position of the 2-oxoethyl substituent on the cyclohexane ring significantly impacts physicochemical properties and biological interactions.

Compound Name Cyclohexane Substituent Position Phenyl Substituent Molecular Formula CAS Number Stereochemistry
Target Compound 2 2-(trifluoromethyl)phenyl C₁₆H₁₇F₃O₃ 736136-50-8 cis
(1S,3R)-3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid 3 4-(trifluoromethyl)phenyl C₁₆H₁₇F₃O₃ 735275-42-0 (1S,3R)
cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4 3-chlorophenyl C₁₅H₁₅ClO₃ 735275-58-8 cis

Key Findings :

  • Position 2 vs.
  • Position 4 : Substitution at position 4 (e.g., ) reduces ring strain but may decrease interaction with planar biological targets due to increased distance from the carboxylic acid .

Substituent Variations on the Phenyl Ring

The electronic and steric effects of phenyl substituents modulate reactivity and binding affinity.

Compound Name Phenyl Substituent Position Substituent Group Molecular Formula CAS Number
Target Compound ortho (2-) CF₃ C₁₆H₁₇F₃O₃ 736136-50-8
rel-(1R,3S)-3-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid ortho (2-) CF₃ C₁₆H₁₇F₃O₃ 735275-40-8
CIS-2-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID meta (3-) CF₃ C₁₆H₁₇F₃O₃ 736136-51-9
(1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid para (4-) CF₃ C₁₆H₁₇F₃O₃ 735275-00-0
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid para (4-) Br C₁₅H₁₅BrO₃ -

Key Findings :

  • Para vs. Meta CF₃ : Para-CF₃ () may enhance π-stacking interactions in biological systems, while meta-CF₃ () could disrupt symmetry in crystal packing .
  • Halogen Substitution : Bromine () increases molecular weight and polarizability, which may improve binding to hydrophobic pockets .

Stereochemical Variations

Cis-trans isomerism influences molecular geometry and intermolecular interactions.

Compound Name Configuration Cyclohexane Position Phenyl Substituent
Target Compound cis 2 2-CF₃
trans-4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid trans 4 2-OCH₃
cis-3-Hydroxycyclohexane-1-carboxylic acid cis 3 -

Key Findings :

  • Trans Analogs : Trans configurations (e.g., ) may reduce steric clashes but decrease solubility due to less polar surface area .

Functional Group Variations

Modifications to the ethyl chain or carboxylic acid group alter reactivity.

Compound Name Functional Group Molecular Formula CAS Number
Target Compound 2-oxoethyl C₁₆H₁₇F₃O₃ 736136-50-8
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid Spirocyclic ketone C₂₀H₂₅NO₃ 1239843-15-2

Key Findings :

  • Spirocyclic Derivatives : Compounds like exhibit rigid structures, favoring selective binding to enzymes or receptors .

Biological Activity

2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, also known as CIS-3-[2-OXO-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclohexane backbone, suggests various biological activities that merit detailed investigation.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.3 g/mol
  • CAS Number : 735275-40-8

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its anti-inflammatory, antibacterial, and potential anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The IC50 values for related compounds range from 19.45 μM to 42.1 μM against COX enzymes, indicating moderate potency compared to standard anti-inflammatory drugs such as Diclofenac .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that compounds with similar structural motifs demonstrate broad-spectrum antibacterial activity. For example, derivatives with a phenyl ring have shown improved activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL for certain analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Cyclohexane Backbone : Provides structural stability and influences the binding affinity to biological targets.
  • Carboxylic Acid Functionality : Plays a crucial role in the interaction with active sites of enzymes and receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes (IC50 values: 19.45 - 42.1 μM)
AntibacterialBroad-spectrum activity (MIC = 50 μg/mL against M. smegmatis)
AnticancerPotential cytotoxic effects in cancer cell lines (specific data pending)Ongoing research

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Inhibition of Bacterial Growth : A study demonstrated that a derivative of this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as an antibiotic agent.
  • Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages showed that treatment with similar carboxylic acid derivatives led to reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which these compounds exert their effects .

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